molecular formula C18H24N4O2 B160284 7-Hydroxygranisetron CAS No. 133841-15-3

7-Hydroxygranisetron

Katalognummer B160284
CAS-Nummer: 133841-15-3
Molekulargewicht: 328.4 g/mol
InChI-Schlüssel: AJEBHUMZPBDLQF-YHWZYXNKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-Hydroxygranisetron is a metabolite of granisetron . Granisetron is a serotonin 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy . Its main effect is to reduce the activity of the vagus nerve, which is a nerve that activates the vomiting center in the medulla .


Molecular Structure Analysis

The molecular formula of 7-Hydroxygranisetron is C18H24N4O2 . It has an average mass of 328.409 Da and a mono-isotopic mass of 328.189911 Da .


Chemical Reactions Analysis

7-Hydroxygranisetron is produced almost exclusively by CYP1A1, while 9’-desmethylgranisetron is preferentially produced by CYP3A4 . This suggests that these two enzymes play a significant role in the metabolism of granisetron to 7-Hydroxygranisetron.


Physical And Chemical Properties Analysis

7-Hydroxygranisetron has a density of 1.4±0.1 g/cm3 . It has a boiling point of 583.7±50.0 °C at 760 mmHg . The compound has a molar refractivity of 90.7±0.5 cm3 . It has 6 H bond acceptors and 2 H bond donors .

Wissenschaftliche Forschungsanwendungen

Antiemetic Properties

7-Hydroxygranisetron shares its parent compound’s antiemetic properties. As a selective 5-HT₃ receptor antagonist, it effectively prevents vomiting and nausea associated with emetogenic cancer chemotherapy . Its efficacy in managing chemotherapy-induced nausea and vomiting (CINV) makes it a valuable tool for improving patient comfort during cancer treatment.

Pharmacokinetics and Bioavailability

Research has shown that 7-hydroxygranisetron is well absorbed through the nasal route. In fact, its bioavailability following nasal administration is comparable to that of intravenous administration. This finding suggests that intranasal delivery formulations could be a feasible alternative for specific patient populations where other dosage forms are inconvenient or unfeasible .

Metabolism and Enzyme Involvement

The metabolism of granisetron involves cytochrome P450 enzymes. Specifically, CYP1A1 plays a major role in converting granisetron to 7-hydroxygranisetron. Conversely, 9-desmethylgranisetron is preferentially produced by CYP3A4. Understanding these metabolic pathways is crucial for optimizing drug dosing and minimizing adverse effects .

Clinical Pharmacokinetic Studies

Researchers have developed sensitive liquid chromatographic-tandem mass spectrometric methods to simultaneously analyze granisetron and its metabolite in human plasma and urine samples. These methods have been applied in clinical pharmacokinetic studies, including investigations in pregnant subjects . Such studies provide essential data for dosing regimens and safety profiles.

Wirkmechanismus

Target of Action

7-Hydroxygranisetron is a metabolite of granisetron . Granisetron is a potent, selective antagonist of 5-HT3 receptors . These receptors are a type of serotonin receptor found both centrally (in the medullary chemoreceptor zone) and peripherally (in the GI tract) . They play a crucial role in the vomiting reflex, making them a key target for antiemetic drugs .

Mode of Action

7-Hydroxygranisetron, like granisetron, works by inhibiting 5-HT3 receptors . This inhibition reduces the activity of the vagus nerve, a nerve that activates the vomiting center in the medulla oblongata . By blocking the action of serotonin (a substance that can trigger nausea and vomiting) on 5-HT3 receptors, 7-Hydroxygranisetron can prevent nausea and vomiting .

Biochemical Pathways

The metabolism of granisetron to 7-Hydroxygranisetron is primarily facilitated by the enzyme CYP1A1 . This enzyme is responsible for the 7-hydroxylation of granisetron . The process of 7-hydroxylation is a major metabolic pathway for granisetron .

Pharmacokinetics

The pharmacokinetics of 7-Hydroxygranisetron are closely tied to those of its parent compound, granisetron. Granisetron is well absorbed and extensively metabolized in the liver . Its metabolism results in the formation of several metabolites, including 7-Hydroxygranisetron

Result of Action

The primary result of 7-Hydroxygranisetron’s action is the prevention of nausea and vomiting . This is achieved through its inhibition of 5-HT3 receptors, which reduces the activity of the vagus nerve and subsequently the activation of the vomiting center in the medulla oblongata .

Action Environment

The action of 7-Hydroxygranisetron can be influenced by various environmental factors. For instance, the presence of certain substances can induce or inhibit the activity of CYP1A1, the enzyme responsible for the 7-hydroxylation of granisetron . This could potentially affect the levels of 7-Hydroxygranisetron in the body. Furthermore, factors such as pH and temperature could potentially impact the stability and efficacy of the compound .

Safety and Hazards

7-Hydroxygranisetron may cause respiratory irritation, serious eye irritation, skin irritation, and could be harmful if swallowed . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Eigenschaften

IUPAC Name

7-hydroxy-1-methyl-N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2/c1-21-12-5-3-6-13(21)10-11(9-12)19-18(24)16-14-7-4-8-15(23)17(14)22(2)20-16/h4,7-8,11-13,23H,3,5-6,9-10H2,1-2H3,(H,19,24)/t11?,12-,13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEBHUMZPBDLQF-YHWZYXNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCCC1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CCC[C@H]1CC(C2)NC(=O)C3=NN(C4=C3C=CC=C4O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Hydroxygranisetron

CAS RN

133841-15-3
Record name 7-Hydroxygranisetron
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133841153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-HYDROXYGRANISETRON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG8LX5R3UF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Hydroxygranisetron
Reactant of Route 2
Reactant of Route 2
7-Hydroxygranisetron
Reactant of Route 3
7-Hydroxygranisetron
Reactant of Route 4
Reactant of Route 4
7-Hydroxygranisetron
Reactant of Route 5
7-Hydroxygranisetron
Reactant of Route 6
Reactant of Route 6
7-Hydroxygranisetron

Q & A

Q1: What is the primary enzyme responsible for the formation of 7-hydroxygranisetron from granisetron in the human liver?

A1: Research indicates that cytochrome P450 1A1 (CYP1A1) plays the major role in metabolizing granisetron into 7-hydroxygranisetron within human liver microsomes. [] This finding highlights CYP1A1's significant contribution to the drug's metabolic pathway.

Q2: Are there other metabolic pathways for granisetron, and if so, how do they compare to the 7-hydroxylation pathway?

A2: Yes, besides 7-hydroxylation, another metabolic pathway for granisetron involves 9'-demethylation. While CYP3A4 primarily drives this pathway, studies using human liver microsomes demonstrate that both CYP1A1 and CYP3A4 contribute to granisetron's 9'-demethylation. [] Interestingly, there's considerable individual variability in the ratio of 7-hydroxygranisetron to 9'-desmethylgranisetron formation. This variability suggests potential individual differences in the expression or activity of the CYP enzymes involved.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.